2-Methoxy-6-(trifluoromethoxy)benzoic acid
Overview
Description
2-Methoxy-6-(trifluoromethoxy)benzoic acid is an organic compound that features both methoxy and trifluoromethoxy functional groups attached to a benzoic acid core. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethoxy group, known for its high electronegativity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzoic acid derivative, reacts with a trifluoromethoxide source under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group can produce corresponding alcohols .
Scientific Research Applications
2-Methoxy-6-(trifluoromethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methoxy-6-(trifluoromethoxy)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group, which can influence its reactivity and biological activity.
2-Methoxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
6-(Trifluoromethoxy)benzoic acid: Similar but without the methoxy group, affecting its overall chemical behavior.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-3-2-4-6(7(5)8(13)14)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXRZSWMXWCTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.